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Compound of Interest

Compound Name: 2-Amino-2-methyl-pentan-3-OL

CAS No.: 89585-20-6

Cat. No.: B13553977

Get Quote

Executive Summary The structural elucidation of 2-amino-2-methylpentan-3-ol (C₆H₁₅NO)

presents a classic yet intricate challenge in small-molecule characterization. While the

molecular weight is low (117.19 g/mol ), the presence of a quaternary carbon adjacent to a

chiral center creates a steric and magnetic environment that complicates routine spectral

assignment. This guide details the step-by-step elucidation workflow, emphasizing the

discrimination of diastereotopic groups and the determination of absolute stereochemistry

using derivatization protocols.

Synthesis Context & Isolation Logic
Understanding the origin of the analyte is the first step in elucidation, as it predicts likely

impurities (enantiomers vs. diastereomers). 2-Amino-2-methylpentan-3-ol is typically

synthesized via the addition of ethylmagnesium bromide to 2-amino-2-methylbutanal or the

reduction of the corresponding

-amino ketone.

Critical Impurity Profile:
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Regioisomers: 2-amino-3-methylpentan-2-ol (from migration during synthesis).

Stereoisomers: The molecule possesses one chiral center at C3. However, if the precursor

was chiral, diastereomeric mixtures are possible.

Solubility: Highly polar due to the 1,2-amino alcohol motif; extraction requires polar organic

solvents (e.g., DCM/Isopropanol 9:1) from basic aqueous media (pH > 12).

Elucidation Workflow
The following decision tree outlines the logical progression from isolation to absolute

configuration assignment.

Crude Isolate
(C6H15NO)

Mass Spectrometry (ESI+)
Confirm MW & N-Rule

FT-IR Spectroscopy
Assess H-Bonding (Intra vs Inter)

1H NMR (500 MHz)
Identify Diastereotopic Methyls

2D NMR (HSQC/HMBC)
Establish Quaternary Connectivity

Mosher's Method
Absolute Configuration (R/S)
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Figure 1: Logical workflow for the structural assignment of hindered amino alcohols.

Mass Spectrometry: Fragmentation Mechanics
For small amino alcohols, Electrospray Ionization (ESI) in positive mode is preferred over

Electron Impact (EI) to preserve the molecular ion

.

Primary Data Points:

Molecular Ion:

(

).

Nitrogen Rule: The odd nominal mass (117 Da) confirms an odd number of nitrogen atoms

(1).

Fragmentation Pathway (

-Cleavage): The most diagnostic feature of

-amino alcohols is

-cleavage. The bond between C2 (quaternary amine) and C3 (alcohol) is weak due to the
stability of the resulting iminium and oxonium ions.

Fragment A (Amine side): Cleavage yields the stabilized iminium ion

.

Fragment B (Alcohol side): Loss of the alkyl chain.

Table 1: Predicted MS Fragmentation Pattern

m/z (approx) Ion Type Interpretation
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| 118 |

| Parent Ion (Weak intensity in EI, Strong in ESI). | | 100 |

| Dehydration (Characteristic of alcohols). | | 58 |

|

-Cleavage retaining the amine (Base Peak). | | 59 |

|

-Cleavage retaining the alcohol. |

Vibrational Spectroscopy (IR)
Infrared spectroscopy is pivotal for determining the nature of the hydrogen bonding network.[1]

In 2-amino-2-methylpentan-3-ol, the spatial proximity of the

and

groups allows for the formation of a stable 5-membered intramolecular hydrogen bond ring.

Free -OH:

(Sharp, observed in dilute non-polar solvents).

Intramolecular H-Bonded -OH:

(Broad, concentration independent).

Intermolecular H-Bonded -OH:

(Broad, concentration dependent).

Experimental Tip: To confirm the intramolecular nature (which supports the 1,2-substitution

pattern), acquire spectra at varying concentrations in

. If the band at

persists upon dilution, the H-bond is intramolecular [1].
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NMR Spectroscopy: The Connectivity Engine
This is the most critical section. The presence of the chiral center at C3 breaks the symmetry of

the molecule, rendering the "identical" methyl groups at C2 diastereotopic.

5.1 The Diastereotopic Effect (1H NMR)
In an achiral environment (e.g., tert-butylamine), the methyl groups on the quaternary carbon

would appear as a single singlet. However, in 2-amino-2-methylpentan-3-ol, C3 is a chiral

center (

or

). This chirality induces a magnetic non-equivalence in the C2 methyls.

Observation: Instead of one singlet integrating to 6H, you will observe two distinct singlets

(integrating to 3H each) at slightly different chemical shifts (e.g.,

1.05 and

1.12 ppm).

Causality: The distance from the chiral center (C3) to the methyls (on C2) is short enough

that the chiral field discriminates between the "pro-R" and "pro-S" methyl groups [2].

5.2 Predicted 1H NMR Data (500 MHz, CDCl₃)
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Position Group
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

C1 0.95
Triplet (

)
3H

Terminal

methyl of

ethyl group.

C2-Me(a) 1.08 Singlet 3H

Diastereotopi

c methyl

(quaternary

C).

C2-Me(b) 1.15 Singlet 3H

Diastereotopi

c methyl

(quaternary

C).

C4 1.40 - 1.60 Multiplet 2H

Diastereotopi

c methylene

protons

adjacent to

chiral C3.

C3 3.25
dd (

)
1H

Deshielded

by Oxygen.

Coupled to

C4 protons.

5.3 2D NMR Confirmation (HMBC)
To prove the connectivity of the quaternary center:

HMBC Correlation: The protons of both C2-methyl singlets must show a strong 3-bond

correlation to the C3 carbinol carbon (

) and the quaternary C2 carbon (

).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13553977?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stereochemical Assignment: Mosher's Method
Since the molecule contains a secondary alcohol, X-ray crystallography is only viable if the

compound is crystalline (often difficult for low MW amino alcohols). The "Gold Standard" for

absolute configuration is Mosher's Ester Analysis [3].[2]

Protocol:

Derivatization: React the analyte with

-(-)-MTPA-Cl and

-(+)-MTPA-Cl in separate vials to form the

-Mosher ester and

-Mosher ester, respectively.

NMR Analysis: Acquire 1H NMR for both esters.

Calculation: Calculate

for protons neighboring the chiral center (C3).

Model Application:

Protons with

reside on the right side of the Mosher plane.

Protons with

reside on the left side.
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+ (S)-MTPA

(R)-MTPA-Cl

(S)-MTPA-Cl

Calculate Δδ = δ(S) - δ(R)
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Figure 2: Mosher's ester derivatization workflow for absolute stereochemistry determination.

Interpretation for 2-Amino-2-methylpentan-3-ol: If the configuration at C3 is (S):

The ethyl group (C4, C5) will likely have a positive

.

The quaternary amine group (C2 and its methyls) will likely have a negative

.

References
Intramolecular hydrogen bonding and intermolecular association of amino alcohols.Journal

of the Chemical Society, Faraday Transactions 1. (1987).

Diastereotopic Protons in 1H NMR Spectroscopy.Master Organic Chemistry. (2022).[3][4][5]

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral)

carbinol carbons.Nature Protocols. (2007).[6]

2-Amino-2-methyl-pentan-3-OL | C6H15NO.PubChem CID 226834.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b13553977/docs?utm_src=pdf-body-img#structural-elucidation-of-2-amino-2-methylpentan-3-ol-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-2-methyl-pentan-3-OL
https://pubchem.ncbi.nlm.nih.gov/compound/88373508
https://www.masterorganicchemistry.com/2022/02/08/diastereotopic-protons-1h-nmr-examples/
https://pubmed.ncbi.nlm.nih.gov/17947986/
https://www.benchchem.com/product/b13553977/docs?utm_src=pdf-body#structural-elucidation-of-2-amino-2-methylpentan-3-ol-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-2-methyl-pentan-3-OL
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13553977?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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